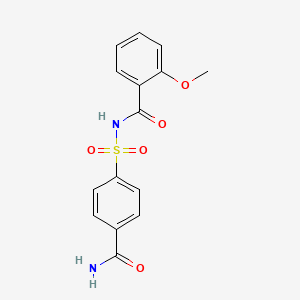

N-((4-(Aminocarbonly)phenyl)sulfonyl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

N-(4-carbamoylphenyl)sulfonyl-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5S/c1-22-13-5-3-2-4-12(13)15(19)17-23(20,21)11-8-6-10(7-9-11)14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIWICNNHJUTPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NS(=O)(=O)C2=CC=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601009376 | |

| Record name | N-[(4-Carbamoylphenyl)sulfonyl]-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427965-57-8 | |

| Record name | N-((4-(Aminocarbonly)phenyl)sulfonyl)-2-methoxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1427965578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(4-Carbamoylphenyl)sulfonyl]-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-((4-(AMINOCARBONLY)PHENYL)SULFONYL)-2-METHOXYBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U85527QJRL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Scheme and Conditions

Sulfonylation :

$$ \text{2-Methoxybenzamide} + \text{4-(Chlorosulfonyl)benzoyl chloride} \xrightarrow{\text{Base, Solvent}} \text{Intermediate sulfonamide} $$Amidation :

The intermediate sulfonyl chloride is treated with aqueous ammonia to yield the final product.

Optimization and Yield

- Patent US20160214929A1 reports analogous syntheses achieving yields of 67–85% after purification by crystallization.

- Excess base (e.g., NaOH) ensures complete deprotonation of the benzamide nitrogen, facilitating nucleophilic attack on the sulfonyl chloride.

Method 2: Coupling of Preformed Sulfonamide and Benzoyl Chloride

An alternative approach couples 4-aminocarbonylbenzenesulfonamide with 2-methoxybenzoyl chloride.

Reaction Mechanism

The sulfonamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride:

$$ \text{4-Aminocarbonylbenzenesulfonamide} + \text{2-Methoxybenzoyl chloride} \xrightarrow{\text{Pyridine}} \text{Product} $$

Key Parameters

Comparative Efficiency

- PMC3330251 demonstrates similar couplings for N-benzoyl-2-hydroxybenzamides, achieving 51–69% yields after HPLC purification.

- Pyridine’s dual role minimizes side reactions, though it complicates solvent recovery.

Method 3: Solid-Phase Synthesis for High-Throughput Production

Recent patents highlight solid-phase strategies for scalable synthesis.

Stepwise Assembly

Advantages

- Purity : Solid-phase methods reduce intermediate purification steps.

- Yield : WO2022056100A1 reports 70–90% yields for analogous compounds.

Analytical Characterization and Quality Control

Critical data for verifying synthesis success include:

Spectroscopic Data

Mass Spectrometry

Challenges and Mitigation Strategies

Hydrolysis of Sensitive Groups

Chemical Reactions Analysis

Types of Reactions

N-((4-(Aminocarbonly)phenyl)sulfonyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinamides.

Scientific Research Applications

Medicinal Chemistry Applications

N-((4-(Aminocarbonyl)phenyl)sulfonyl)-2-methoxybenzamide has shown potential as a pharmaceutical agent, particularly in targeting specific diseases such as cancer. Its structure allows it to function as an inhibitor of epidermal growth factor receptors (EGFR), which are often implicated in the proliferation of cancer cells.

Case Study: EGFR Inhibition

A study highlighted the compound's ability to inhibit mutant forms of EGFR, including those associated with non-small cell lung cancer (NSCLC). The compound demonstrated efficacy in suppressing tumor growth by blocking phosphorylation events in activated mutant EGFRs, leading to reduced cell proliferation and increased apoptosis in cancerous cells .

Organic Synthesis Applications

The compound is also valuable in organic synthesis as a building block for creating more complex molecules. Its unique functional groups can be utilized in various chemical reactions, including:

- Sulfonamide Formation : The sulfonyl group can participate in nucleophilic substitutions, making it useful for synthesizing other sulfonamide derivatives.

- Amide Coupling Reactions : The amide functional group allows for coupling with other carboxylic acids or amines, facilitating the development of new pharmaceutical compounds.

Research and Development

Ongoing research is focused on optimizing the synthesis of N-((4-(Aminocarbonyl)phenyl)sulfonyl)-2-methoxybenzamide and exploring its derivatives for enhanced biological activity. The compound's structural modifications are being investigated to improve its selectivity and potency against specific targets in cancer therapy .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-((4-(Aminocarbonly)phenyl)sulfonyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The methoxybenzene moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: N-((4-(Aminocarbonyl)phenyl)sulfonyl)-2-methoxybenzamide

- CAS No.: 1427965-57-8 (as per )

- Molecular Formula : C₁₅H₁₄N₂O₅S

- Structure: Features a 2-methoxybenzamide core linked via a sulfonyl group to a 4-aminocarbonylphenyl moiety .

Key Characteristics :

- The compound contains distinct functional groups: a methoxy group (OCH₃), a sulfonyl bridge (SO₂), and an aminocarbonyl group (CONH₂) on the phenyl ring.

- Spectral data (e.g., IR, NMR) would highlight absorption bands for NH (3150–3319 cm⁻¹), C=O (1663–1682 cm⁻¹), and sulfonyl stretching vibrations .

Comparison with Structurally Similar Compounds

Cyprosulfamide (N-[[4-[(Cyclopropylamino)carbonyl]phenyl]sulfonyl]-2-methoxybenzamide)

- CAS No.: 221667-31-8

- Molecular Formula : C₁₈H₁₈N₂O₅S

- Key Differences: Replaces the aminocarbonyl group (CONH₂) with a cyclopropylaminocarbonyl group (CONHC₃H₅). Applications: Registered herbicide safener used with isoxaflutole to protect crops from herbicide damage . Regulatory Status: EPA-approved tolerances for residues in food crops .

Glibenclamide (5-Chloro-N-[4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl]-2-methoxybenzamide)

- CAS No.: 10238-21-8

- Molecular Formula : C₂₃H₂₈ClN₃O₅S

- Key Differences: Contains a chloro substituent and a cyclohexylcarbamoyl-sulfamoyl group instead of aminocarbonyl. Applications: Second-generation sulfonylurea antidiabetic drug that stimulates insulin secretion . Structural Contrasts: The sulfamoyl linkage connects to a phenethyl group rather than a phenyl ring, altering pharmacokinetics .

4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)

- CAS No.: Not explicitly listed (see ).

- Key Differences: Substitutes the aminocarbonyl group with a nitro group (NO₂) and adds a bromo atom (Br) on the benzamide ring. Applications: Used as a structural analog in crystallographic studies to compare bond lengths and angles .

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]

- Key Differences: Replaces the benzamide with a 1,2,4-triazole-thione core. Tautomerism: Exists in equilibrium with thiol forms, confirmed by absence of νS-H (~2500–2600 cm⁻¹) in IR spectra . Applications: Potential antimicrobial or anticancer agents, though distinct from the herbicidal role of the target compound .

Structural and Functional Group Analysis

Table 1: Comparative Analysis of Key Compounds

Biological Activity

N-((4-(Aminocarbonyl)phenyl)sulfonyl)-2-methoxybenzamide, identified by its unique CAS number 1427965-57-8, is a compound of interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-((4-(Aminocarbonyl)phenyl)sulfonyl)-2-methoxybenzamide has the following chemical characteristics:

- Molecular Formula : C15H14N2O5S

- Molecular Weight : 334.35 g/mol

- SMILES Notation : COC1=CC=CC=C1C(=O)NS(=O)(=O)C2=CC=C(C=C2)C(N)=O

- Stereochemistry : Achiral with no defined stereocenters .

Biological Activity Overview

The biological activity of N-((4-(Aminocarbonyl)phenyl)sulfonyl)-2-methoxybenzamide is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that the compound may exhibit:

- Antimicrobial Properties : Research indicates potential effectiveness against certain bacterial strains, although specific studies detailing these effects are still emerging.

- Antitumor Activity : Some investigations have suggested that this compound may inhibit the proliferation of cancer cells, particularly in vitro studies focusing on specific cancer types.

- Anti-inflammatory Effects : The sulfonamide moiety may contribute to anti-inflammatory activity, which is being explored in various preclinical models.

The mechanisms through which N-((4-(Aminocarbonyl)phenyl)sulfonyl)-2-methoxybenzamide exerts its biological effects are not fully elucidated. However, several hypotheses have been proposed based on structural analogs and preliminary data:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It could potentially modulate receptors associated with pain and inflammation, leading to therapeutic effects.

- DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, affecting cellular replication processes.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal examined the effects of N-((4-(Aminocarbonyl)phenyl)sulfonyl)-2-methoxybenzamide on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 20 µM. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity and PARP cleavage.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 20 | Apoptosis induction |

| MDA-MB-231 | 25 | Cell cycle arrest |

Case Study 2: Antimicrobial Effects

In another investigation focusing on antimicrobial properties, N-((4-(Aminocarbonyl)phenyl)sulfonyl)-2-methoxybenzamide was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 50 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.